Cas no 773872-63-2 ((3'-Trifluoromethyl-biphenyl-4-yl)-methanol)

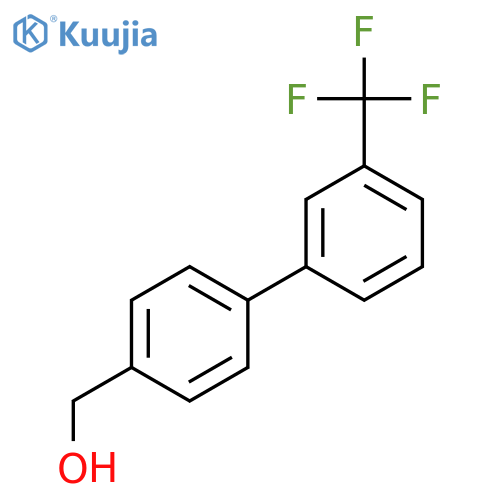

773872-63-2 structure

商品名:(3'-Trifluoromethyl-biphenyl-4-yl)-methanol

CAS番号:773872-63-2

MF:C14H11F3O

メガワット:252.231754541397

MDL:MFCD05981861

CID:552264

PubChem ID:1393783

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-methanol,3'-(trifluoromethyl)-

- [4-[3-(trifluoromethyl)phenyl]phenyl]methanol

- 4-(3-(TRIFLUOROMETHYL)PHENYL)BENZYL ALCOHOL

- (3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

- (3'-(trifluoromethyl)biphenyl-4-yl)methanol

- (3'-Trifluoromethyl-biphenyl-4-yl)-methanol

- (3'-(trifluoromethyl)biphenyl-4-yl)-methanol

- MFCD05981861

- AKOS004117119

- [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

- (3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol

- CS-0319440

- BVPHVFJGWWPIEY-UHFFFAOYSA-N

- DTXSID10362707

- A914453

- 773872-63-2

- BB 0224038

- SB38705

-

- MDL: MFCD05981861

- インチ: InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2

- InChIKey: BVPHVFJGWWPIEY-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO

計算された属性

- せいみつぶんしりょう: 252.07600

- どういたいしつりょう: 252.07619946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23000

- LogP: 3.86470

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1127249-50mg |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |

773872-63-2 | 95% | 50mg |

$180 | 2024-07-28 | |

| abcr | AB497043-1g |

(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; . |

773872-63-2 | 97% | 1g |

€660.90 | 2025-02-14 | |

| eNovation Chemicals LLC | Y1127249-100mg |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |

773872-63-2 | 95% | 100mg |

$170 | 2024-07-28 | |

| abcr | AB497043-1 g |

(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; . |

773872-63-2 | 97% | 1g |

€688.80 | 2023-06-15 | |

| eNovation Chemicals LLC | Y1127249-5g |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |

773872-63-2 | 95% | 5g |

$1565 | 2024-07-28 | |

| abcr | AB497043-250 mg |

(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; . |

773872-63-2 | 97% | 250mg |

€327.50 | 2023-06-15 | |

| Chemenu | CM194439-25g |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |

773872-63-2 | 95% | 25g |

$*** | 2023-03-29 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0146-500mg |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol |

773872-63-2 | 97% | 500mg |

2111.63CNY | 2021-05-07 | |

| A2B Chem LLC | AC62879-5g |

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol |

773872-63-2 | 5g |

$880.00 | 2023-12-30 | ||

| abcr | AB497043-250mg |

(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; . |

773872-63-2 | 97% | 250mg |

€315.30 | 2025-02-14 |

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 関連文献

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

773872-63-2 ((3'-Trifluoromethyl-biphenyl-4-yl)-methanol) 関連製品

- 32707-89-4([3,5-bis(trifluoromethyl)phenyl]methanol)

- 349-95-1([4-(trifluoromethyl)phenyl]methanol)

- 457889-46-2((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol)

- 349-75-7(3-(trifluoromethyl)phenylmethanol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:773872-63-2)(3'-Trifluoromethyl-biphenyl-4-yl)-methanol

清らかである:99%

はかる:5g

価格 ($):1515.0